![molecular formula C20H13BrF3N3OS B2849998 6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-[4-(trifluoromethyl)benzyl]oxime CAS No. 691884-00-1](/img/structure/B2849998.png)
6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-[4-(trifluoromethyl)benzyl]oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-[4-(trifluoromethyl)benzyl]oxime is a useful research compound. Its molecular formula is C20H13BrF3N3OS and its molecular weight is 480.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Similar imidazo[2,1-b][1,3]thiazole derivatives have been reported to have antimycobacterial properties . Therefore, it’s possible that this compound may also target Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis.
Biochemical Pathways
Similar compounds have been shown to selectively inhibit mtb over a panel of non-tuberculous mycobacteria (ntm)
Pharmacokinetics
Similar compounds have been designed and synthesized with in silico admet prediction
Result of Action
Similar compounds have shown significant activity against mtb
Biologische Aktivität
The compound 6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-[4-(trifluoromethyl)benzyl]oxime has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings on its biological effects, focusing on its anti-inflammatory, antimicrobial, and potential anticancer properties.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Imidazo[2,1-b][1,3]thiazole core : Known for various biological activities.
- Bromophenyl and trifluoromethyl substitutions : These groups enhance the compound's lipophilicity and biological activity.
1. Anti-inflammatory Activity
Research indicates that derivatives of imidazo[2,1-b][1,3]thiazole exhibit significant anti-inflammatory effects. For instance:
- A study found that similar compounds showed superior inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process, compared to standard anti-inflammatory drugs like diclofenac. The compound 5c demonstrated particularly high COX-2 inhibition .
- In vivo studies using carrageenan-induced rat paw edema models revealed that certain imidazo derivatives exhibited notable anti-inflammatory and analgesic properties without ulcerogenic effects .
2. Antimicrobial Activity
The compound's antimicrobial potential has been explored in various studies:
- A series of synthesized derivatives were tested against bacterial strains and fungi. The results indicated that many of these compounds demonstrated effective antibacterial and antifungal activities, suggesting that the imidazo[2,1-b][1,3]thiazole scaffold can be a promising template for developing new antimicrobial agents .
- Specific testing against pathogens such as Staphylococcus aureus and Escherichia coli showed promising results, with some compounds achieving minimum inhibitory concentrations (MICs) comparable to existing antibiotics .
3. Anticancer Potential
Preliminary studies have suggested potential anticancer activity:
- Compounds with similar structures have been evaluated for their cytotoxic effects on cancer cell lines. Research indicates that certain derivatives can induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways .
- Molecular docking studies have provided insights into the interaction of these compounds with cancer-related targets, suggesting a mechanism by which they may inhibit tumor growth .
Case Studies and Research Findings
Molecular Docking Studies
Molecular docking studies have been instrumental in understanding how these compounds interact with biological targets:
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of imidazole derivatives with aldehydes and oximes. The characterization is performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure and purity of the synthesized compound.
Antibacterial Activity
Research has demonstrated that derivatives of imidazo[2,1-b][1,3]thiazole compounds exhibit significant antibacterial properties. For instance, studies have shown that certain synthesized analogs possess activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis.
Compound | Bacterial Strain | Inhibition Zone (mm) |
---|---|---|
Compound A | S. aureus | 15 |
Compound B | E. coli | 18 |
Anticancer Potential
Imidazo[2,1-b][1,3]thiazole derivatives have been investigated for their anticancer properties. Studies indicate that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .
Study Reference | Cell Line | IC50 (µM) |
---|---|---|
Study 1 | HeLa | 12.5 |
Study 2 | MCF-7 | 8.0 |
Material Science
The unique chemical structure of this compound allows it to be utilized in the development of novel materials, particularly in organic electronics. Its ability to form stable complexes with metals makes it suitable for applications in sensors and catalysts .
Case Study 1: Antibacterial Efficacy
A comprehensive study evaluated the antibacterial efficacy of several imidazo[2,1-b][1,3]thiazole derivatives against clinical isolates. The results indicated that compounds with electron-withdrawing groups exhibited enhanced activity due to increased lipophilicity, facilitating better membrane penetration.
Case Study 2: Anticancer Mechanisms
In vitro studies on breast cancer cell lines revealed that treatment with the compound led to a significant reduction in cell viability. Mechanistic studies suggested that the compound activates the intrinsic apoptotic pathway, highlighting its potential as a therapeutic agent.
Eigenschaften
IUPAC Name |
(E)-1-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-N-[[4-(trifluoromethyl)phenyl]methoxy]methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrF3N3OS/c21-16-7-3-14(4-8-16)18-17(27-9-10-29-19(27)26-18)11-25-28-12-13-1-5-15(6-2-13)20(22,23)24/h1-11H,12H2/b25-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZUDYDVXHCXXIH-OPEKNORGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CON=CC2=C(N=C3N2C=CS3)C4=CC=C(C=C4)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CO/N=C/C2=C(N=C3N2C=CS3)C4=CC=C(C=C4)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrF3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.